molecular formula C6H13NO2 B1454524 1-(2-Methoxyethyl)azetidin-3-ol CAS No. 1340368-69-5

1-(2-Methoxyethyl)azetidin-3-ol

Cat. No. B1454524
CAS RN: 1340368-69-5
M. Wt: 131.17 g/mol
InChI Key: SUGWDQLWLGALLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)azetidin-3-ol is a chemical compound with the molecular formula C6H13NO2 . It is also known as MEO3A or Azetidine, and it has gained significant attention in the field of synthetic organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C6H13NO2 . The molecular weight of this compound is 131.17 g/mol.


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • A study by Salgado et al. (2002) explored the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols, demonstrating the regio- and stereoselective alkylation of azetidin-3-ones. This process involves imination followed by alkylation and hydrolysis, leading to azetidin-3-ols with specific stereochemistry, highlighting the compound's utility in synthetic organic chemistry (Salgado et al., 2002).
  • Pharmaceutical Research and Antitumor Applications :

    • Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to potent antiproliferative compounds with potential as tubulin-targeting antitumor agents. This research underscores the potential of azetidin-3-ol derivatives in cancer treatment (Greene et al., 2016).
  • Chemical Process Optimization :

    • The work of Reddy et al. (2011) focused on optimizing the synthesis of 1-benzylazetidin-3-ol, a key intermediate for substituted azetidine. This study demonstrates the compound's significance in industrial chemical processes, particularly in the cost-effective production of related pharmaceutical intermediates (Reddy et al., 2011).
  • Anticancer Agent Development :

    • Olazarán et al. (2017) evaluated azetidin-2-one derivatives for their potential as anticancer agents. One compound exhibited significant cytotoxic activity, indicating the potential of these derivatives in developing new cancer therapies (Olazarán et al., 2017).
  • Development of Antibacterial Agents :

    • Patel and Patel (2011) synthesized and evaluated Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one for antimicrobial activities. The presence of specific groups in the compounds enhanced their antimicrobial activity, suggesting their potential in antibacterial drug development (Patel & Patel, 2011).

Safety and Hazards

The safety data sheet for 1-(2-Methoxyethyl)azetidin-3-ol indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . It is classified as a skin corrosion/irritation (Category 2) .

properties

IUPAC Name

1-(2-methoxyethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-3-2-7-4-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWDQLWLGALLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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